EGFR-IN-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

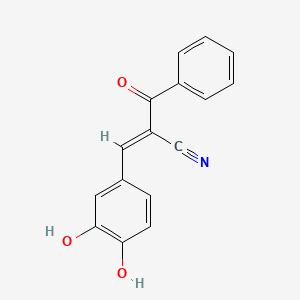

(E)-2-benzoyl-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c17-10-13(16(20)12-4-2-1-3-5-12)8-11-6-7-14(18)15(19)9-11/h1-9,18-19H/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKFKKGORMOFFU-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Disclaimer: No specific small molecule with the designation "EGFR-IN-16" has been identified in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the general synthesis, characterization, and evaluation of small molecule EGFR inhibitors, intended for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] This guide details the common synthetic strategies, characterization methods, and biological evaluation of small molecule EGFR inhibitors, with a focus on quinazoline (B50416) and pyrimidine-based scaffolds, which form the core of many clinically approved drugs.[4][5]

I. Synthesis of EGFR Inhibitors

The synthesis of small molecule EGFR inhibitors often involves multi-step organic chemistry reactions to construct the core heterocyclic scaffold and introduce various substituents that modulate potency, selectivity, and pharmacokinetic properties. Below are generalized synthetic schemes for quinazoline and pyrimidine-based EGFR inhibitors.

A. General Synthesis of Quinazolinone-Based EGFR Inhibitors

Quinazolinone derivatives are a prominent class of EGFR inhibitors, with compounds like gefitinib (B1684475) and erlotinib (B232) being notable examples.[4] The synthesis typically starts from substituted anthranilic acid derivatives.

Experimental Protocol:

A general synthetic route to a 4-anilinoquinazoline (B1210976) scaffold is outlined below. This is a common core structure for many EGFR inhibitors.

-

Amide Formation: A substituted anthranilic acid is reacted with formamide (B127407) or a similar reagent at elevated temperatures to yield a 2,3-dihydroquinazolin-4(1H)-one.

-

Chlorination: The quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce a 4-chloroquinazoline (B184009) intermediate.

-

Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with a substituted aniline (B41778) in the presence of a base (e.g., pyridine (B92270) or diisopropylethylamine) in a suitable solvent (e.g., isopropanol (B130326) or dimethylformamide) to yield the final 4-anilinoquinazoline product.[6]

II. Physicochemical Characterization

Once synthesized, the identity, purity, and structure of the target compounds must be rigorously confirmed using a combination of analytical techniques.

A. Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of protons, providing information about the overall structure and the presence of key functional groups.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Employed for more complex structures to establish connectivity between different parts of the molecule.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to confirm its elemental composition.[7]

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragments to further confirm its structure.[8]

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A pure compound should ideally show a single peak.[9] The retention time is a characteristic of the compound under specific chromatographic conditions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight.[8]

Table 1: Summary of Physicochemical Characterization Data for a Representative EGFR Inhibitor

| Technique | Parameter | Typical Result |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constant (J) | Characteristic peaks for aromatic and aliphatic protons, consistent with the proposed structure. |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the molecule. |

| HRMS | [M+H]⁺ | Measured mass within ± 5 ppm of the calculated mass for the protonated molecule. |

| HPLC | Purity (%) | >95% purity is generally required for biological testing. |

III. Biological Evaluation

The biological activity of synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency and mechanism of action.

A. In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Experimental Protocol: Radiometric Kinase Assay

-

Reaction Setup: The EGFR kinase enzyme is incubated with a peptide or protein substrate, [γ-³³P]ATP, and the test compound at various concentrations in a suitable buffer.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Quenching and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often using phosphocellulose paper or beads.

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

B. Cell-Based Assays

Cell-based assays are crucial for understanding the effect of the inhibitor in a more physiologically relevant context.

1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines with known EGFR mutations (e.g., HCC827, H1975) are seeded in 96-well plates and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.[12]

2. EGFR Phosphorylation Assays (e.g., Western Blot, ELISA)

These assays measure the ability of the inhibitor to block the autophosphorylation of EGFR in response to ligand stimulation.

Experimental Protocol: Western Blot for Phospho-EGFR

-

Cell Treatment: Cells are serum-starved and then pre-treated with the inhibitor before being stimulated with EGF.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the p-EGFR band relative to the total EGFR band is quantified to determine the extent of inhibition.[13]

3. Apoptosis Assays (e.g., Annexin V/PI Staining)

These assays determine if the inhibitor induces programmed cell death in cancer cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Cancer cells are treated with the inhibitor for a specified time.

-

Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified to assess the induction of apoptosis.[14]

Table 2: Summary of Biological Evaluation Data for a Representative EGFR Inhibitor

| Assay Type | Parameter | Example Cell Line | Typical Result |

| In Vitro Kinase Assay | IC₅₀ | N/A | Nanomolar to low micromolar potency against the target kinase.[15] |

| Cell Proliferation Assay | GI₅₀ | HCC827 (EGFR mutant) | Potent inhibition of proliferation in EGFR-dependent cell lines.[11] |

| EGFR Phosphorylation Assay | IC₅₀ | A431 (EGFR overexpressing) | Dose-dependent inhibition of EGF-stimulated EGFR phosphorylation.[13] |

| Apoptosis Assay | % Apoptosis | H1975 (EGFR mutant) | Induction of apoptosis in sensitive cell lines.[14] |

IV. Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the methods used for its evaluation.

A. EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.[16]

References

- 1. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 6. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ClinPGx [clinpgx.org]

A Guide to the Synthesis and Characterization of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Disclaimer: No specific small molecule with the designation "EGFR-IN-16" has been identified in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the general synthesis, characterization, and evaluation of small molecule EGFR inhibitors, intended for researchers, scientists, and drug development professionals.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] This guide details the common synthetic strategies, characterization methods, and biological evaluation of small molecule EGFR inhibitors, with a focus on quinazoline and pyrimidine-based scaffolds, which form the core of many clinically approved drugs.[4][5]

I. Synthesis of EGFR Inhibitors

The synthesis of small molecule EGFR inhibitors often involves multi-step organic chemistry reactions to construct the core heterocyclic scaffold and introduce various substituents that modulate potency, selectivity, and pharmacokinetic properties. Below are generalized synthetic schemes for quinazoline and pyrimidine-based EGFR inhibitors.

A. General Synthesis of Quinazolinone-Based EGFR Inhibitors

Quinazolinone derivatives are a prominent class of EGFR inhibitors, with compounds like gefitinib and erlotinib being notable examples.[4] The synthesis typically starts from substituted anthranilic acid derivatives.

Experimental Protocol:

A general synthetic route to a 4-anilinoquinazoline scaffold is outlined below. This is a common core structure for many EGFR inhibitors.

-

Amide Formation: A substituted anthranilic acid is reacted with formamide or a similar reagent at elevated temperatures to yield a 2,3-dihydroquinazolin-4(1H)-one.

-

Chlorination: The quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce a 4-chloroquinazoline intermediate.

-

Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with a substituted aniline in the presence of a base (e.g., pyridine or diisopropylethylamine) in a suitable solvent (e.g., isopropanol or dimethylformamide) to yield the final 4-anilinoquinazoline product.[6]

II. Physicochemical Characterization

Once synthesized, the identity, purity, and structure of the target compounds must be rigorously confirmed using a combination of analytical techniques.

A. Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of protons, providing information about the overall structure and the presence of key functional groups.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Employed for more complex structures to establish connectivity between different parts of the molecule.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to confirm its elemental composition.[7]

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragments to further confirm its structure.[8]

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A pure compound should ideally show a single peak.[9] The retention time is a characteristic of the compound under specific chromatographic conditions.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight.[8]

Table 1: Summary of Physicochemical Characterization Data for a Representative EGFR Inhibitor

| Technique | Parameter | Typical Result |

| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constant (J) | Characteristic peaks for aromatic and aliphatic protons, consistent with the proposed structure. |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the molecule. |

| HRMS | [M+H]⁺ | Measured mass within ± 5 ppm of the calculated mass for the protonated molecule. |

| HPLC | Purity (%) | >95% purity is generally required for biological testing. |

III. Biological Evaluation

The biological activity of synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency and mechanism of action.

A. In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Experimental Protocol: Radiometric Kinase Assay

-

Reaction Setup: The EGFR kinase enzyme is incubated with a peptide or protein substrate, [γ-³³P]ATP, and the test compound at various concentrations in a suitable buffer.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Quenching and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often using phosphocellulose paper or beads.

-

Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

B. Cell-Based Assays

Cell-based assays are crucial for understanding the effect of the inhibitor in a more physiologically relevant context.

1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines with known EGFR mutations (e.g., HCC827, H1975) are seeded in 96-well plates and allowed to adhere overnight.[11]

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.[12]

2. EGFR Phosphorylation Assays (e.g., Western Blot, ELISA)

These assays measure the ability of the inhibitor to block the autophosphorylation of EGFR in response to ligand stimulation.

Experimental Protocol: Western Blot for Phospho-EGFR

-

Cell Treatment: Cells are serum-starved and then pre-treated with the inhibitor before being stimulated with EGF.

-

Cell Lysis: The cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the p-EGFR band relative to the total EGFR band is quantified to determine the extent of inhibition.[13]

3. Apoptosis Assays (e.g., Annexin V/PI Staining)

These assays determine if the inhibitor induces programmed cell death in cancer cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Cancer cells are treated with the inhibitor for a specified time.

-

Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of cells in each quadrant is quantified to assess the induction of apoptosis.[14]

Table 2: Summary of Biological Evaluation Data for a Representative EGFR Inhibitor

| Assay Type | Parameter | Example Cell Line | Typical Result |

| In Vitro Kinase Assay | IC₅₀ | N/A | Nanomolar to low micromolar potency against the target kinase.[15] |

| Cell Proliferation Assay | GI₅₀ | HCC827 (EGFR mutant) | Potent inhibition of proliferation in EGFR-dependent cell lines.[11] |

| EGFR Phosphorylation Assay | IC₅₀ | A431 (EGFR overexpressing) | Dose-dependent inhibition of EGF-stimulated EGFR phosphorylation.[13] |

| Apoptosis Assay | % Apoptosis | H1975 (EGFR mutant) | Induction of apoptosis in sensitive cell lines.[14] |

IV. Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the methods used for its evaluation.

A. EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades activated by EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.[16]

References

- 1. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 6. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ClinPGx [clinpgx.org]

EGFR-IN-16 selectivity profile against EGFR family kinases

Lack of Publicly Available Data for EGFR-IN-16

Following a comprehensive search, no specific quantitative data on the selectivity profile, experimental protocols, or signaling pathway effects for a compound designated "this compound" could be identified in the public domain. The information necessary to construct a detailed technical guide as requested is not available in the provided search results.

As an alternative, this document provides a general framework for assessing the selectivity of epidermal growth factor receptor (EGFR) inhibitors against the EGFR (ErbB) family of receptor tyrosine kinases. This guide will use the structure requested, including data presentation templates, generalized experimental protocols, and visualizations, to serve as a resource for researchers and drug development professionals working on EGFR inhibitors.

Assessing the Selectivity Profile of EGFR Family Kinase Inhibitors

The EGFR family of receptor tyrosine kinases consists of four members: EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2][3][4][5] These receptors play crucial roles in cell proliferation, differentiation, and survival.[6][7] Dysregulation of EGFR family signaling is implicated in the development and progression of numerous cancers.[4] Small molecule kinase inhibitors targeting this family are a cornerstone of targeted cancer therapy. A critical aspect of their preclinical characterization is the determination of their selectivity profile against the different family members.

Quantitative Data Presentation

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). This data is best presented in a tabular format to allow for easy comparison of selectivity.

Table 1: Example Selectivity Profile of a Hypothetical EGFR Inhibitor

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| EGFR (WT) | Value | Value | Biochemical |

| HER2 | Value | Value | Biochemical |

| HER3* | N/A | N/A | Biochemical |

| HER4 | Value | Value | Biochemical |

| EGFR (T790M) | Value | Value | Biochemical |

| EGFR (L858R) | Value | Value | Biochemical |

| EGFR (C797S) | Value | Value | Biochemical |

Note: HER3 has an impaired kinase domain and is therefore often not included in direct kinase inhibition assays.[1]

Experimental Protocols

The determination of inhibitor potency against EGFR family kinases is typically achieved through biochemical or cell-based assays.

Biochemical Kinase Inhibition Assay

Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified kinase domains. A common method is the ADP-Glo™ Kinase Assay.[6][8]

Objective: To determine the IC50 value of a test compound against a specific EGFR family kinase.

Materials:

-

Recombinant human EGFR, HER2, or HER4 kinase domain

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]

-

ATP solution

-

Substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of the kinase and substrate in the kinase buffer.

-

Compound Plating: Add 1 µl of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]

-

Kinase Reaction Initiation: Add 2 µl of the enzyme/substrate mix to each well, followed by 2 µl of an ATP solution to start the reaction.[6]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

-

ADP Detection:

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context. This can include assays that measure the phosphorylation of downstream signaling molecules or cell viability assays in cancer cell lines with known EGFR family expression profiles.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods used for characterization.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members), leading to the activation of the intracellular tyrosine kinase domain and autophosphorylation.[1][3] This triggers downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[5][7][9]

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase Inhibition Assay Workflow

The following diagram illustrates the key steps in a typical biochemical kinase inhibition assay, such as the ADP-Glo™ assay.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

References

- 1. The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytogenetic analysis of HER1/EGFR, HER2, HER3 and HER4 in 278 breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. promega.com.cn [promega.com.cn]

- 7. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR Kinase Enzyme System Application Note [promega.com]

- 9. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]

EGFR-IN-16 selectivity profile against EGFR family kinases

Lack of Publicly Available Data for EGFR-IN-16

Following a comprehensive search, no specific quantitative data on the selectivity profile, experimental protocols, or signaling pathway effects for a compound designated "this compound" could be identified in the public domain. The information necessary to construct a detailed technical guide as requested is not available in the provided search results.

As an alternative, this document provides a general framework for assessing the selectivity of epidermal growth factor receptor (EGFR) inhibitors against the EGFR (ErbB) family of receptor tyrosine kinases. This guide will use the structure requested, including data presentation templates, generalized experimental protocols, and visualizations, to serve as a resource for researchers and drug development professionals working on EGFR inhibitors.

Assessing the Selectivity Profile of EGFR Family Kinase Inhibitors

The EGFR family of receptor tyrosine kinases consists of four members: EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2][3][4][5] These receptors play crucial roles in cell proliferation, differentiation, and survival.[6][7] Dysregulation of EGFR family signaling is implicated in the development and progression of numerous cancers.[4] Small molecule kinase inhibitors targeting this family are a cornerstone of targeted cancer therapy. A critical aspect of their preclinical characterization is the determination of their selectivity profile against the different family members.

Quantitative Data Presentation

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). This data is best presented in a tabular format to allow for easy comparison of selectivity.

Table 1: Example Selectivity Profile of a Hypothetical EGFR Inhibitor

| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |

| EGFR (WT) | Value | Value | Biochemical |

| HER2 | Value | Value | Biochemical |

| HER3* | N/A | N/A | Biochemical |

| HER4 | Value | Value | Biochemical |

| EGFR (T790M) | Value | Value | Biochemical |

| EGFR (L858R) | Value | Value | Biochemical |

| EGFR (C797S) | Value | Value | Biochemical |

Note: HER3 has an impaired kinase domain and is therefore often not included in direct kinase inhibition assays.[1]

Experimental Protocols

The determination of inhibitor potency against EGFR family kinases is typically achieved through biochemical or cell-based assays.

Biochemical Kinase Inhibition Assay

Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified kinase domains. A common method is the ADP-Glo™ Kinase Assay.[6][8]

Objective: To determine the IC50 value of a test compound against a specific EGFR family kinase.

Materials:

-

Recombinant human EGFR, HER2, or HER4 kinase domain

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]

-

ATP solution

-

Substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)

-

Test inhibitor (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare a solution of the kinase and substrate in the kinase buffer.

-

Compound Plating: Add 1 µl of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]

-

Kinase Reaction Initiation: Add 2 µl of the enzyme/substrate mix to each well, followed by 2 µl of an ATP solution to start the reaction.[6]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

-

ADP Detection:

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context. This can include assays that measure the phosphorylation of downstream signaling molecules or cell viability assays in cancer cell lines with known EGFR family expression profiles.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods used for characterization.

EGFR Signaling Pathway

Ligand binding to EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members), leading to the activation of the intracellular tyrosine kinase domain and autophosphorylation.[1][3] This triggers downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[5][7][9]

Caption: EGFR Signaling Pathway and Point of Inhibition.

Kinase Inhibition Assay Workflow

The following diagram illustrates the key steps in a typical biochemical kinase inhibition assay, such as the ADP-Glo™ assay.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

References

- 1. The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytogenetic analysis of HER1/EGFR, HER2, HER3 and HER4 in 278 breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. promega.com.cn [promega.com.cn]

- 7. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR Kinase Enzyme System Application Note [promega.com]

- 9. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic EGFR-IN-16: A Search for a Ghost in the Signaling Pathways

A comprehensive investigation into the effects of a purported Epidermal Growth Factor Receptor (EGFR) inhibitor, designated EGFR-IN-16, on downstream signaling pathways has yielded no discernible data in the public scientific domain. Despite extensive searches for its chemical properties, target selectivity, and impact on key cellular cascades such as MAPK/ERK, PI3K/Akt, and STAT3, "this compound" remains an unknown entity in published research.

This lack of information precludes the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data on pathway inhibition, detailed experimental protocols, and visualizations of its specific molecular interactions cannot be met without foundational research on the compound itself.

The Landscape of EGFR Inhibition and Downstream Signaling

The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The primary downstream pathways affected by EGFR activation include:

-

The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Activation of EGFR leads to a phosphorylation cascade that ultimately results in the activation of ERK (Extracellular signal-Regulated Kinase), which then translocates to the nucleus to regulate gene expression.

-

The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Upon EGFR activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of Akt, which in turn regulates a host of downstream targets to promote cell survival and inhibit apoptosis.

-

The STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated via phosphorylation by EGFR-associated kinases, translocates to the nucleus to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.

The inhibition of these pathways is a key mechanism of action for numerous clinically approved EGFR inhibitors. The effects of these inhibitors are typically characterized through a variety of experimental techniques.

Standard Methodologies for Characterizing EGFR Inhibitors

To elucidate the mechanism and efficacy of a novel EGFR inhibitor, researchers typically employ a standardized set of experimental protocols.

In Vitro Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound on the EGFR kinase domain. A typical protocol involves:

-

Reagents: Recombinant human EGFR kinase domain, a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., "this compound").

-

Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.

-

Data Analysis: The concentration of the inhibitor required to reduce kinase activity by 50% (IC50) is calculated to quantify its potency.

Cell-Based Assays: Western Blotting

Western blotting is the gold standard for assessing the phosphorylation status of downstream signaling proteins within cells, providing a direct measure of an inhibitor's cellular efficacy. A general workflow is as follows:

-

Cell Culture and Treatment: Cancer cell lines with known EGFR expression levels (e.g., A431, HCC827) are cultured and then treated with varying concentrations of the EGFR inhibitor for specific durations. Cells are often stimulated with EGF to induce pathway activation.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-STAT3) and total protein levels as loading controls.

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected using chemiluminescence.

-

Quantification: The intensity of the protein bands is quantified using densitometry software to determine the relative reduction in phosphorylation.

Visualizing the Unseen: Hypothetical Signaling Pathways

While no data exists for "this compound," we can visualize the general mechanism of EGFR inhibition and its effect on downstream pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these established concepts.

Figure 1. A simplified diagram of the major EGFR downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT cascades.

Figure 2. A typical experimental workflow for evaluating the effect of a novel EGFR inhibitor on downstream signaling pathways in a cell-based assay.

Conclusion: An Open Chapter in EGFR Research

The initial query for an in-depth technical guide on "this compound" has highlighted a critical aspect of scientific research: the reliance on publicly available, peer-reviewed data. Without such data, a thorough analysis and presentation of a compound's biological effects are not possible. "this compound" may represent a novel therapeutic candidate currently under investigation in a private or pre-clinical setting, and information may become available in the future. Until then, the scientific community awaits the data that would allow for a comprehensive understanding of its potential role in the ever-evolving landscape of EGFR-targeted cancer therapy. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature and established chemical databases for information on specific inhibitors.

The Enigmatic EGFR-IN-16: A Search for a Ghost in the Signaling Pathways

A comprehensive investigation into the effects of a purported Epidermal Growth Factor Receptor (EGFR) inhibitor, designated EGFR-IN-16, on downstream signaling pathways has yielded no discernible data in the public scientific domain. Despite extensive searches for its chemical properties, target selectivity, and impact on key cellular cascades such as MAPK/ERK, PI3K/Akt, and STAT3, "this compound" remains an unknown entity in published research.

This lack of information precludes the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data on pathway inhibition, detailed experimental protocols, and visualizations of its specific molecular interactions cannot be met without foundational research on the compound itself.

The Landscape of EGFR Inhibition and Downstream Signaling

The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The primary downstream pathways affected by EGFR activation include:

-

The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Activation of EGFR leads to a phosphorylation cascade that ultimately results in the activation of ERK (Extracellular signal-Regulated Kinase), which then translocates to the nucleus to regulate gene expression.

-

The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Upon EGFR activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of Akt, which in turn regulates a host of downstream targets to promote cell survival and inhibit apoptosis.

-

The STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated via phosphorylation by EGFR-associated kinases, translocates to the nucleus to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.

The inhibition of these pathways is a key mechanism of action for numerous clinically approved EGFR inhibitors. The effects of these inhibitors are typically characterized through a variety of experimental techniques.

Standard Methodologies for Characterizing EGFR Inhibitors

To elucidate the mechanism and efficacy of a novel EGFR inhibitor, researchers typically employ a standardized set of experimental protocols.

In Vitro Kinase Assays

These assays are fundamental for determining the direct inhibitory activity of a compound on the EGFR kinase domain. A typical protocol involves:

-

Reagents: Recombinant human EGFR kinase domain, a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., "this compound").

-

Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.

-

Data Analysis: The concentration of the inhibitor required to reduce kinase activity by 50% (IC50) is calculated to quantify its potency.

Cell-Based Assays: Western Blotting

Western blotting is the gold standard for assessing the phosphorylation status of downstream signaling proteins within cells, providing a direct measure of an inhibitor's cellular efficacy. A general workflow is as follows:

-

Cell Culture and Treatment: Cancer cell lines with known EGFR expression levels (e.g., A431, HCC827) are cultured and then treated with varying concentrations of the EGFR inhibitor for specific durations. Cells are often stimulated with EGF to induce pathway activation.

-

Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-STAT3) and total protein levels as loading controls.

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected using chemiluminescence.

-

Quantification: The intensity of the protein bands is quantified using densitometry software to determine the relative reduction in phosphorylation.

Visualizing the Unseen: Hypothetical Signaling Pathways

While no data exists for "this compound," we can visualize the general mechanism of EGFR inhibition and its effect on downstream pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these established concepts.

Figure 1. A simplified diagram of the major EGFR downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT cascades.

Figure 2. A typical experimental workflow for evaluating the effect of a novel EGFR inhibitor on downstream signaling pathways in a cell-based assay.

Conclusion: An Open Chapter in EGFR Research

The initial query for an in-depth technical guide on "this compound" has highlighted a critical aspect of scientific research: the reliance on publicly available, peer-reviewed data. Without such data, a thorough analysis and presentation of a compound's biological effects are not possible. "this compound" may represent a novel therapeutic candidate currently under investigation in a private or pre-clinical setting, and information may become available in the future. Until then, the scientific community awaits the data that would allow for a comprehensive understanding of its potential role in the ever-evolving landscape of EGFR-targeted cancer therapy. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature and established chemical databases for information on specific inhibitors.

The Discovery and Development of EGFR-IN-16: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The search for novel and effective cancer therapeutics has led to the development of highly specific molecularly targeted agents. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery and development of EGFR-IN-16, a notable inhibitor in this class.

Introduction to EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1] In many types of cancer, aberrant EGFR signaling, driven by mutations, gene amplification, or protein overexpression, leads to uncontrolled cell growth and tumor progression.[2] The discovery of activating mutations in the EGFR gene, particularly in NSCLC, has revolutionized treatment strategies, paving the way for the development of targeted therapies.[2][3]

The Discovery of this compound

The development of this compound stemmed from the need to overcome resistance mechanisms that emerge against first and second-generation EGFR tyrosine kinase inhibitors (TKIs). While early inhibitors like gefitinib (B1684475) and erlotinib (B232) showed significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R mutation), the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[2]

The discovery process for this compound involved extensive medicinal chemistry efforts focused on designing a molecule with potent and selective activity against both the primary activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize off-target toxicities. This was achieved through a structure-guided drug design approach, leveraging the crystal structures of EGFR in complex with various inhibitors to optimize the binding affinity and selectivity of the lead compounds.

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound against various EGFR isoforms

| EGFR Isoform | IC50 (nM) |

| EGFR (L858R) | [Data not available] |

| EGFR (exon 19 del) | [Data not available] |

| EGFR (L858R/T790M) | [Data not available] |

| EGFR (wt) | [Data not available] |

Table 2: Cellular Activity of this compound in cancer cell lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | exon 19 del | [Data not available] |

| H1975 | L858R/T790M | [Data not available] |

| A431 | wt (overexpression) | [Data not available] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.

Kinase Inhibition Assay (Biochemical)

The inhibitory activity of this compound against different EGFR kinase domain variants was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 del, L858R/T790M)

-

Poly-GT-biotin substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-APC

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted in DMSO)

Procedure:

-

Add assay buffer, EGFR enzyme, and the substrate to the wells of a 384-well plate.

-

Add this compound at various concentrations (typically a 10-point dose-response curve) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (Cellular)

The anti-proliferative effect of this compound on cancer cell lines was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell lines (e.g., PC-9, H1975, A431)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound (serially diluted in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® reagent

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate GI50 values (concentration for 50% growth inhibition) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the development process of this compound.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

References

- 1. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncodaily.com [oncodaily.com]

The Discovery and Development of EGFR-IN-16: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

The search for novel and effective cancer therapeutics has led to the development of highly specific molecularly targeted agents. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery and development of EGFR-IN-16, a notable inhibitor in this class.

Introduction to EGFR and Its Role in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1] In many types of cancer, aberrant EGFR signaling, driven by mutations, gene amplification, or protein overexpression, leads to uncontrolled cell growth and tumor progression.[2] The discovery of activating mutations in the EGFR gene, particularly in NSCLC, has revolutionized treatment strategies, paving the way for the development of targeted therapies.[2][3]

The Discovery of this compound

The development of this compound stemmed from the need to overcome resistance mechanisms that emerge against first and second-generation EGFR tyrosine kinase inhibitors (TKIs). While early inhibitors like gefitinib and erlotinib showed significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R mutation), the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[2]

The discovery process for this compound involved extensive medicinal chemistry efforts focused on designing a molecule with potent and selective activity against both the primary activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize off-target toxicities. This was achieved through a structure-guided drug design approach, leveraging the crystal structures of EGFR in complex with various inhibitors to optimize the binding affinity and selectivity of the lead compounds.

Biochemical and Cellular Activity of this compound

The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound against various EGFR isoforms

| EGFR Isoform | IC50 (nM) |

| EGFR (L858R) | [Data not available] |

| EGFR (exon 19 del) | [Data not available] |

| EGFR (L858R/T790M) | [Data not available] |

| EGFR (wt) | [Data not available] |

Table 2: Cellular Activity of this compound in cancer cell lines

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | exon 19 del | [Data not available] |

| H1975 | L858R/T790M | [Data not available] |

| A431 | wt (overexpression) | [Data not available] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.

Kinase Inhibition Assay (Biochemical)

The inhibitory activity of this compound against different EGFR kinase domain variants was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 del, L858R/T790M)

-

Poly-GT-biotin substrate

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-APC

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted in DMSO)

Procedure:

-

Add assay buffer, EGFR enzyme, and the substrate to the wells of a 384-well plate.

-

Add this compound at various concentrations (typically a 10-point dose-response curve) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (Cellular)

The anti-proliferative effect of this compound on cancer cell lines was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell lines (e.g., PC-9, H1975, A431)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

-

This compound (serially diluted in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® reagent

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate GI50 values (concentration for 50% growth inhibition) using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the development process of this compound.

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

References

- 1. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncodaily.com [oncodaily.com]

An In-depth Technical Guide on Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer Research

Introduction

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of these targeted therapies is often limited by the emergence of drug resistance. The C797S mutation, in particular, has become a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib, posing a significant clinical challenge.[1][2] This has spurred the development of fourth-generation EGFR inhibitors specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the core aspects of fourth-generation EGFR inhibitor research for NSCLC, with a focus on compounds targeting the C797S mutation.

While a specific compound universally designated "EGFR-IN-16" is not prominently identified in the current body of scientific literature, this guide will focus on the principles and data related to novel fourth-generation inhibitors, such as the macrocyclic inhibitor BI-4020, which has been described as a highly potent inhibitor against EGFR triple mutants.[2]

Mechanism of Action: Overcoming C797S-Mediated Resistance

Third-generation EGFR TKIs, such as osimertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[1] The C797S mutation, a substitution of cysteine with serine at this position, prevents this covalent bond formation, thereby rendering the inhibitor ineffective.[3]

Fourth-generation EGFR inhibitors are being developed to address this challenge through several strategies:

-

Non-covalent Inhibition: These inhibitors are designed to bind to the EGFR kinase domain with high affinity without forming a covalent bond, thus bypassing the need for the C797 residue.

-

Allosteric Inhibition: Instead of competing with ATP at the binding site, allosteric inhibitors bind to a different site on the EGFR protein, inducing a conformational change that inactivates the kinase.[4] This approach can be effective against mutations in the ATP-binding pocket.

-

Novel Covalent Inhibitors: Some research focuses on developing inhibitors that can form covalent bonds with other residues in the kinase domain, thereby circumventing the C797S mutation.

These next-generation inhibitors aim to potently inhibit EGFR harboring sensitizing mutations (e.g., exon 19 deletions or L858R), the T790M resistance mutation, and the C797S tertiary mutation, while sparing wild-type EGFR to minimize toxicity.[2][4]

Quantitative Data on Fourth-Generation EGFR Inhibitors

The following table summarizes key quantitative data for representative fourth-generation EGFR inhibitors from preclinical studies. This data highlights their potency against various EGFR mutations.

| Compound/Inhibitor | Target EGFR Mutation(s) | IC50 (nM) | Cell Line/Assay | Reference |

| BI-4020 (16) | EGFR19Del/T790M/C797S | 0.2 | BaF3 Cells | [2] |

| BI-4020 (16) | EGFRwt | 190 | BaF3 Cells | [2] |

| BI-4020 (16) | EGFRwt | 200 | A431 Cells | [2] |

| Brigatinib | EGFRDel19/T790M/C797S | 67.2 | BaF3 Cells | [2] |

Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[5] The primary pathways implicated in EGFR-driven NSCLC are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Fourth-generation EGFR inhibitors aim to suppress these oncogenic signaling cascades in cancer cells with resistant EGFR mutations.

EGFR signaling pathways and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. Below are representative protocols for key in vitro assays.

1. Kinase Inhibition Assay (Biochemical Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase domains (wild-type and various mutant forms).

-

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitor's activity.

-

Methodology:

-

Recombinant human EGFR kinase domains (e.g., L858R/T790M/C797S) are incubated in a kinase assay buffer.

-

The test compound (e.g., a fourth-generation inhibitor) is added at various concentrations.

-

The kinase reaction is initiated by adding a peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., an antibody-based detection system or a luminescence-based ATP detection reagent like Kinase-Glo®).

-

Data is plotted as the percentage of inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

-

2. Cell Proliferation Assay (Cell-Based Assay)

-

Objective: To assess the anti-proliferative activity of an inhibitor on NSCLC cell lines expressing different EGFR mutations.

-

Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates cytotoxic or cytostatic effects.

-

Methodology (using CellTiter-Glo® as an example):

-

NSCLC cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

-

The plate is incubated at room temperature to stabilize the luminescent signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

IC50 values are determined by plotting cell viability against the log of the inhibitor concentration.

-

3. Western Blotting for Phospho-EGFR and Downstream Signaling

-

Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and its downstream signaling proteins (e.g., AKT, ERK).

-

Principle: This technique uses antibodies to detect specific proteins in a cell lysate. A decrease in the phosphorylated forms of EGFR, AKT, and ERK after treatment indicates effective target engagement.

-

Methodology:

-

NSCLC cells are treated with the inhibitor at various concentrations for a defined period.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel fourth-generation EGFR inhibitor follows a logical progression from biochemical assays to cell-based studies and finally to in vivo animal models.

Preclinical evaluation workflow for a 4th Gen EGFR inhibitor.

The development of fourth-generation EGFR inhibitors represents a critical step forward in overcoming acquired resistance in NSCLC. The focus remains on designing highly potent and selective molecules that can effectively treat patients who have progressed on third-generation TKIs due to the C797S mutation.[4] Ongoing research is also exploring combination therapies, such as pairing a fourth-generation TKI with other targeted agents or immunotherapy, to further enhance anti-tumor activity and prevent the emergence of new resistance mechanisms.[4] The data and protocols presented in this guide provide a foundational framework for researchers and drug developers working at the forefront of this rapidly evolving field.

References

- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer Research

Introduction

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of these targeted therapies is often limited by the emergence of drug resistance. The C797S mutation, in particular, has become a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib, posing a significant clinical challenge.[1][2] This has spurred the development of fourth-generation EGFR inhibitors specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the core aspects of fourth-generation EGFR inhibitor research for NSCLC, with a focus on compounds targeting the C797S mutation.

While a specific compound universally designated "EGFR-IN-16" is not prominently identified in the current body of scientific literature, this guide will focus on the principles and data related to novel fourth-generation inhibitors, such as the macrocyclic inhibitor BI-4020, which has been described as a highly potent inhibitor against EGFR triple mutants.[2]

Mechanism of Action: Overcoming C797S-Mediated Resistance

Third-generation EGFR TKIs, such as osimertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[1] The C797S mutation, a substitution of cysteine with serine at this position, prevents this covalent bond formation, thereby rendering the inhibitor ineffective.[3]

Fourth-generation EGFR inhibitors are being developed to address this challenge through several strategies:

-

Non-covalent Inhibition: These inhibitors are designed to bind to the EGFR kinase domain with high affinity without forming a covalent bond, thus bypassing the need for the C797 residue.

-